molecular formula C29H53NO5 B129237 (R,R,S,S)-Orlistat CAS No. 1225451-00-2

(R,R,S,S)-Orlistat

Cat. No.: B129237
CAS No.: 1225451-00-2
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-RAVGUYNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R,S,S)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Orlistat involves several steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. The key steps in the synthesis include:

    Formation of the β-lactone ring: This is typically achieved through the cyclization of a hydroxy acid precursor under acidic conditions.

    Stereoselective reduction: The reduction of the intermediate compounds to achieve the desired stereochemistry is often carried out using chiral catalysts or reagents.

    Purification: The final product is purified using chromatographic techniques to ensure the correct stereoisomer is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cyclization step and advanced chromatographic systems for purification.

Chemical Reactions Analysis

Types of Reactions: (R,R,S,S)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The β-lactone ring can be hydrolyzed under basic conditions to form the corresponding hydroxy acid.

    Oxidation: Oxidative reactions can modify the side chains of the molecule, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products:

    Hydrolysis: Produces the corresponding hydroxy acid.

    Oxidation: Yields oxidized derivatives with modified side chains.

    Substitution: Results in substituted derivatives with new functional groups.

Scientific Research Applications

(R,R,S,S)-Orlistat has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.

    Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: Primarily used in the treatment of obesity, with ongoing research into its potential benefits for other conditions such as diabetes and cardiovascular diseases.

    Industry: Employed in the development of new lipase inhibitors and other therapeutic agents.

Mechanism of Action

(R,R,S,S)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, leading to a decrease in caloric intake and promoting weight loss.

Comparison with Similar Compounds

    Tetrahydrolipstatin: Another stereoisomer of Orlistat with similar lipase inhibitory activity.

    Cetilistat: A lipase inhibitor with a different chemical structure but similar mechanism of action.

    Lipstatin: The natural product from which Orlistat is derived, also a potent lipase inhibitor.

Uniqueness: (R,R,S,S)-Orlistat is unique due to its specific stereochemistry, which is crucial for its high affinity and selectivity for lipase enzymes. This stereoisomer exhibits superior lipase inhibitory activity compared to other stereoisomers and related compounds, making it a highly effective therapeutic agent for obesity management.

Properties

IUPAC Name

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-RAVGUYNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.